1-(Benzyloxy)-3-bromo-2-chloro-4-fluorobenzene
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Overview
Description
1-(Benzyloxy)-3-bromo-2-chloro-4-fluorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of a benzyloxy group attached to a benzene ring that is further substituted with bromine, chlorine, and fluorine atoms. The unique arrangement of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-2-chloro-4-fluorobenzene can be synthesized through a multi-step process involving the introduction of the benzyloxy group followed by halogenation reactions. One common method involves the initial protection of a phenol group with a benzyl group to form benzyloxybenzene. This intermediate is then subjected to halogenation reactions using reagents such as bromine, chlorine, and fluorine sources under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-bromo-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives, while reduction reactions can lead to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzenes can be formed.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Benzyl alcohol derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-bromo-2-chloro-4-fluorobenzene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-bromo-2-chloro-4-fluorobenzene is largely dependent on its chemical structure and the specific context in which it is used. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its halogenated benzene ring and benzyloxy group. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
- 1-(Benzyloxy)-3-bromo-2-chlorobenzene
- 1-(Benzyloxy)-3-bromo-4-fluorobenzene
- 1-(Benzyloxy)-2-chloro-4-fluorobenzene
Comparison: 1-(Benzyloxy)-3-bromo-2-chloro-4-fluorobenzene is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of fluorine can significantly influence the compound’s electronic properties and reactivity, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-bromo-3-chloro-1-fluoro-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-12-10(16)6-7-11(13(12)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIDUQNZQKBZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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